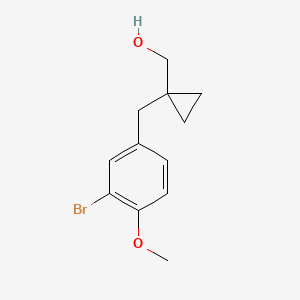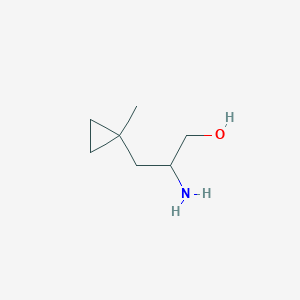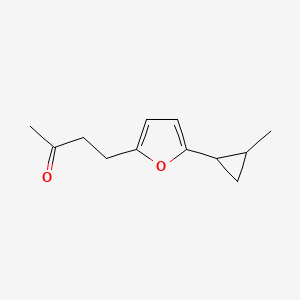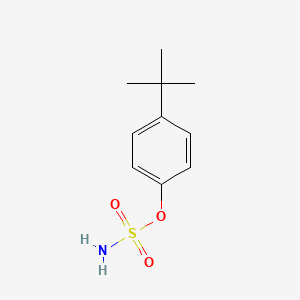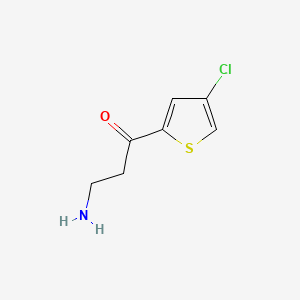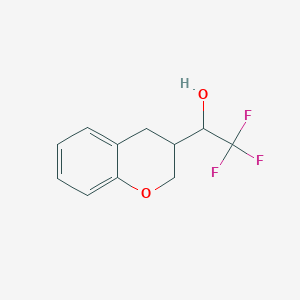
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of chroman derivatives. Chroman, also known as benzopyran, is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The addition of a trifluoroethanol group to the chroman structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of chroman derivatives with trifluoroethanol. One common method is the Friedel-Crafts alkylation, where chroman is reacted with trifluoroethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of chroman-3-one derivatives.
Reduction: Formation of 1-(Chroman-3-yl)-2,2,2-trifluoroethane-1,2-diol.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The trifluoroethanol group can enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. The chroman moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Chroman-3-yl derivatives: Compounds with similar chroman structures but different substituents.
Trifluoroethanol derivatives: Compounds with the trifluoroethanol group attached to different core structures.
Uniqueness: 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the chroman and trifluoroethanol groups, which confer distinct chemical and biological properties. This combination enhances its stability, solubility, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-chromen-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)10(15)8-5-7-3-1-2-4-9(7)16-6-8/h1-4,8,10,15H,5-6H2 |
Clave InChI |
DRKCSZAJELWEGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CC=CC=C21)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


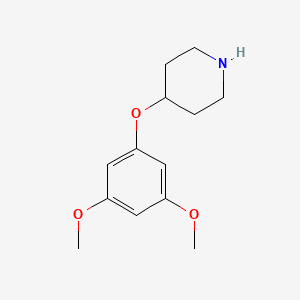
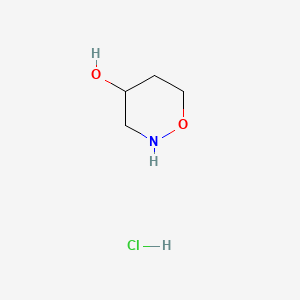

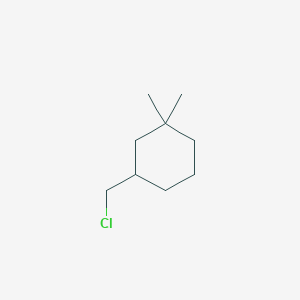
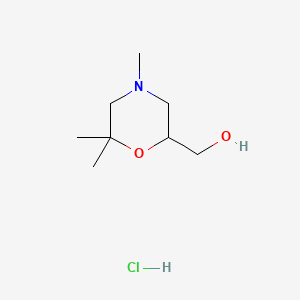
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
